N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a carboxamide bond to a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety. This structure combines electron-rich aromatic systems (methoxy and methylenedioxy groups) with a rigid pyrazole scaffold, which is common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-6-9(13(15-16)18-2)12(17)14-8-3-4-10-11(5-8)20-7-19-10/h3-6H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQFGYAKBXUTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling of the benzo[d][1,3]dioxole and pyrazole moieties: This step involves the use of a Pd-catalyzed amination reaction to couple the two moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow processes and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a pyrazole ring with a benzo[d][1,3]dioxole moiety. Its molecular formula is , and it has a molecular weight of approximately 270.27 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, a study highlighted the efficacy of similar pyrazole derivatives in inhibiting the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 25.72 |
| Liver Cancer | HepG2 | 20.15 |
| Lung Cancer | A549 | 30.10 |
| Colorectal Cancer | HCT116 | 15.50 |
These findings suggest that N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
Another promising application of this compound is its anti-inflammatory potential. Studies have demonstrated that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases. The mechanism often involves the inhibition of NF-kB signaling pathways .
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value of 25.72 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics .
Mechanistic Insights into Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives in an animal model of arthritis. The study revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key mediators of inflammation, suggesting its potential for therapeutic use in chronic inflammatory conditions .
Summary and Future Directions
This compound shows considerable promise as a therapeutic agent in cancer treatment and inflammatory diseases. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
Future studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Understanding the pathways involved in its biological activities.
- Formulation development : Exploring delivery methods to improve bioavailability.
This compound exemplifies the potential of pyrazole derivatives in drug discovery, warranting further investigation into their pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also inhibit key enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrazole- and benzo[d][1,3]dioxole-containing derivatives. A detailed comparison is outlined below:
Structural Analogues and Substituent Effects
Key Observations:
Substituent Impact on Physicochemical Properties: Electron-withdrawing groups (e.g., Cl in 3a, 3d) increase melting points compared to electron-donating groups (e.g., OCH₃ in the target compound) .
Biological Activity Trends: Pyrazole carboxamides with halogen substituents (e.g., 3a, 3d) are often explored for antimicrobial activity, though specific data are lacking in the evidence . Thiazole-cyclopropanecarboxamides (e.g., 92) and penta-dienamides (e.g., D14) show inferred antiproliferative activity due to structural similarity to known kinase inhibitors .
Synthetic Yields:
- Yields for pyrazole carboxamides range from 62–71% (), while thiazole derivatives () exhibit lower yields (13–25%), likely due to steric hindrance from cyclopropane or thiazole moieties .
Functional Group Comparison
- Amide Linkage: The target compound’s carboxamide group is critical for hydrogen bonding with biological targets, a feature shared with 3a–3d and 5e .
- Methoxy vs. Halogen Substituents: The 3-methoxy group in the target compound may enhance solubility compared to chloro-substituted analogues (3a, 3d) but reduce electrophilic reactivity .
- Methylenedioxy vs. Cyano Groups: While 3a–3d use cyano-substituted pyrazoles for electronic modulation, the target compound’s methylenedioxy group provides a larger aromatic surface for hydrophobic interactions .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a pyrazole ring and a carboxamide group, which may contribute to its diverse biological effects.
- Molecular Formula : C₁₄H₁₅N₃O₄
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide
- CAS Number : 1014069-03-4
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antioxidant , antimicrobial , and anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazoles have been shown to induce apoptosis in cancer cell lines and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin.
A notable study evaluated the cytotoxic effects of pyrazoles on breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving caspase activation and cell cycle arrest .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Pyrazole derivatives have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role, such as cancer and neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound demonstrated significant inhibition of bacterial and fungal growth in vitro. This activity suggests potential therapeutic applications in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
Case Study: Synergistic Effects in Cancer Treatment
In a controlled study examining the combination of this compound with doxorubicin on MCF-7 cells, researchers found that the combination treatment led to enhanced cytotoxicity compared to doxorubicin alone. The study utilized flow cytometry to analyze cell death mechanisms, confirming increased apoptosis rates when the two compounds were administered together .
Q & A
Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, copper-catalyzed carbonylative multi-component reactions using CO as both methylene and carbonyl sources can yield carboxamide derivatives. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones.
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or coupling reactions.
- Step 3 : Methoxy and methyl group installation using alkylation or methylation agents under inert conditions (e.g., N₂ atmosphere).
Optimized conditions include solvents like chloroform or DMF, catalysts such as triethylamine, and temperatures between 25–80°C to enhance yield (up to 58% reported for analogous compounds) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy δ ~3.8 ppm, pyrazole ring protons δ 6.5–8.0 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and aromatic (C-O-C, ~1250 cm⁻¹) stretching.
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₇N₃O₄: 346.1164).
- HPLC : Validates purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Q. What in vitro bioactivity screening methods are applicable for initial pharmacological profiling?
- Methodological Answer : Standard assays include:
- Antifungal Activity : Test against Gibberella zeae and Fusarium oxysporum using agar dilution (50–100 µg/mL) with inhibition rates compared to carboxin .
- Enzyme Inhibition : Factor Xa inhibition assays (IC₅₀ determination via chromogenic substrates like S-2222) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer : SAR strategies involve systematic substituent modifications:
- P1 Modifications : Replace benzo[d][1,3]dioxol-5-yl with bioisosteres (e.g., 4-fluorophenyl) to assess binding affinity.
- P4 Optimization : Introduce polar groups (e.g., dimethylaminomethyl) to enhance permeability and reduce plasma protein binding .
- Methoxy Group : Compare 3-methoxy with 3-ethoxy or 3-fluoro analogs to evaluate metabolic stability.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like factor Xa (PDB: 1FJS) .
Q. How to resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
- Methodological Answer : Combine molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:
- Docking : Use Glide (Schrödinger) to simulate ligand-enzyme interactions (e.g., hydrogen bonds with Ser195 in factor Xa) .
- ADMET Prediction : SwissADME or pkCSM to estimate logP (<3), bioavailability (>30%), and CYP450 inhibition risks.
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
